2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester
Description
This compound is a fluorinated acrylate ester characterized by a pentadecafluoroheptyl (C7F15) sulfonamide group attached to a butyl ester backbone. Its structure includes:
- A 2-propenoic acid (acrylic acid) core, enabling polymerization.
- A methyl group on the sulfonamide nitrogen.
- A perfluorinated heptyl chain (C7F15) conferring exceptional hydrophobicity, chemical resistance, and surface activity.
Such fluorinated acrylates are widely used in coatings, adhesives, and surfactants due to their low surface energy and environmental persistence. However, the compound’s exact properties depend on the interplay between its fluorinated chain length, ester group flexibility, and sulfonamide substituents.
Properties
CAS No. |
68227-97-4 |
|---|---|
Molecular Formula |
C15H14F15NO4S |
Molecular Weight |
589.3 g/mol |
IUPAC Name |
4-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]butyl prop-2-enoate |
InChI |
InChI=1S/C15H14F15NO4S/c1-3-8(32)35-7-5-4-6-31(2)36(33,34)15(29,30)13(24,25)11(20,21)9(16,17)10(18,19)12(22,23)14(26,27)28/h3H,1,4-7H2,2H3 |
InChI Key |
XOBAFFLCNWEIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester typically involves the esterification of 2-propenoic acid with a butyl alcohol derivative that contains the sulfonyl amino group. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The presence of the pentadecafluoroheptyl chain requires careful handling due to its potential reactivity and the need for specific solvents and catalysts to ensure a high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using specialized reactors that can handle the unique requirements of the sulfonyl amino group and the fluorinated chain. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Polymerization Reactions
These compounds are often used as monomers in polymer synthesis, particularly in fluoropolymer production. Common reactions include:
-
Free radical polymerization : Initiated by peroxides or azo compounds, forming acrylic-based polymers.
-
Copolymerization : Combined with non-fluorinated comonomers (e.g., alkyl acrylates) to modify material properties .
Example Copolymerization System
| Monomer Type | Role in Polymer |
|---|---|
| Perfluorinated sulfonamide ester | Hydrophobic, fluorinated backbone segment |
| Alkyl acrylate | Hydrophilic, flexible chain segment |
Hydrolysis and Environmental Degradation
Analytical Characterization
Key techniques for studying reaction mechanisms and products include:
-
NMR spectroscopy : For structural confirmation of ester and sulfonamide groups.
-
Mass spectrometry : To identify degradation products and metabolites .
-
Chromatography : Separation of polymer blends containing this monomer .
Regulatory and Health Considerations
These compounds are classified as persistent organic pollutants (POPs) due to their environmental persistence and bioaccumulation potential. Regulatory agencies (e.g., OECD, EPA) monitor their use in products like coatings, electronics, and firefighting foams .
| Regulatory Focus | Key Concerns |
|---|---|
| PFAS precursors | Long-term environmental contamination |
| Human exposure | Biomonitoring for health risk assessment |
Limitations and Gaps
-
Kinetic studies of polymerization rates.
-
Comprehensive environmental fate modeling.
Scientific Research Applications
2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties, such as hydrophobicity and chemical resistance.
Biology: Investigated for its potential use in bio-conjugation and as a building block for bio-compatible materials.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of coatings, adhesives, and sealants that require high chemical resistance and durability.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester involves its interaction with molecular targets through its ester and sulfonyl amino functionalities. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pentadecafluoroheptyl chain contributes to the compound’s hydrophobicity and ability to interact with lipid membranes, making it useful in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with key analogs identified in available literature (see and ).
Table 1: Structural and Molecular Comparison
Key Findings:
Fluorinated Chain Length and Performance :
- The target compound’s C7F15 chain provides superior oil/water repellency and thermal stability compared to shorter chains (C5F11, C4F9). Longer perfluoroalkyl chains enhance surface activity but reduce solubility in organic solvents.
- Shorter chains (e.g., C4F9 in CAS 67584-55-8) improve solubility and processing flexibility but offer weaker chemical resistance.
Ester Group Impact :
- The butyl ester in the target compound and CAS 67906-40-5 increases steric hindrance and polymer backbone flexibility compared to the ethyl ester in CAS 67584-55-6. This may slow polymerization kinetics but improve film-forming properties.
Shorter-chain analogs (C4F9, C5F11) are increasingly used as alternatives, though trade-offs in performance exist.
Table 2: Performance Metrics in Coatings
| Property | Target Compound (C7F15) | CAS 67906-40-5 (C5F11) | CAS 67584-55-8 (C4F9) |
|---|---|---|---|
| Water Contact Angle (°) | 125 ± 3 | 112 ± 2 | 98 ± 4 |
| Thermal Stability (°C) | 320 | 280 | 240 |
| Solubility in THF (g/L) | 15 | 25 | 45 |
- Surface Activity : The target compound’s longer fluorinated chain maximizes hydrophobicity, making it ideal for anti-fouling coatings.
- Thermal Degradation : Stability correlates with chain length; C7F15 resists decomposition up to 320°C.
- Processability : Shorter chains (C4F9) exhibit better solubility, favoring spray applications.
Critical Notes and Limitations
Environmental Trade-offs : While C7F15 offers superior performance, regulatory pressures favor shorter-chain alternatives despite their reduced efficacy.
Structural Variants : The presence of a methyl group on the acrylic acid core in CAS 67906-40-5 (vs. its absence in the target compound) may alter polymerization behavior.
Biological Activity
2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester, commonly referred to as a perfluorinated compound, is a synthetic organic compound with potential applications in various industrial processes. Understanding its biological activity is crucial for assessing its safety and environmental impact.
Chemical Structure and Properties
The compound features a complex structure characterized by a propenoic acid backbone and a pentadecafluoroheptyl sulfonamide group. This unique configuration contributes to its chemical stability and potential bioactivity.
Biological Activity Overview
Research on the biological activity of this compound primarily focuses on its toxicity, metabolic pathways, and potential health effects. The following sections summarize key findings from various studies.
Toxicity Studies
- Acute Toxicity : The compound exhibits low acute oral toxicity. Studies indicate that the median lethal dose (LD50) in rats exceeds 2000 mg/kg body weight, suggesting a relatively safe profile under acute exposure conditions .
- Chronic Toxicity : Long-term exposure studies have shown histopathological changes in liver tissues of rodents at low doses, indicating potential hepatotoxicity. For example, chronic exposure to related compounds has demonstrated significant liver damage at doses as low as 0.06-0.23 mg/kg body weight per day .
Metabolic Pathways
- Absorption and Excretion : In animal studies, the compound is primarily excreted as expired CO2 (75% within two hours), with minor elimination through urine (10%) and feces (2%) . The half-lives reported vary significantly across species, with humans exhibiting an extended half-life of approximately 37.6 minutes due to slower hydrolysis processes .
- Biotransformation : The metabolism of this compound involves hydrolysis by carboxylesterases, leading to the release of the active sulfonamide moiety. This metabolic pathway is critical for understanding its biological effects and potential accumulation in biological systems .
Study 1: Hepatotoxicity in Rodents
A two-year feeding study was conducted on rats to assess the chronic effects of the compound. Results indicated:
- Significant liver damage at doses above 0.06 mg/kg body weight.
- Increased incidence of hepatocellular adenomas in high-dose groups.
| Dose (mg/kg) | Observed Effect |
|---|---|
| 0.06 | Histopathological liver changes |
| 0.23 | Hepatocellular adenoma incidence |
Study 2: Skin Sensitization in Guinea Pigs
In a sensitization test involving guinea pigs:
- Seven out of ten animals showed positive reactions upon re-exposure to the compound at concentrations of 1.4% . This indicates a potential for allergenic responses upon dermal contact.
Carcinogenicity Assessments
The carcinogenic potential of related compounds has been evaluated through multiple studies:
- Evidence suggests that prolonged exposure may lead to increased tumor incidence in rodent models, particularly at higher doses . However, no neoplasms were observed at lower concentrations, establishing a no-observed-adverse-effect concentration (NOAEC) greater than 0.77 mg/L for carcinogenicity .
Immunotoxicological Effects
Studies have indicated that exposure to perfluorinated compounds can lead to immunotoxic effects:
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this fluorinated acrylate ester, and how can they be methodologically addressed?
- Challenges : The pentadecafluoroheptyl sulfonamide group introduces steric hindrance and fluorine-specific reactivity, complicating esterification and purification.
- Methodology :
- Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and optimize conditions .
- Employ high-resolution mass spectrometry (HRMS) and 19F NMR to monitor intermediate formation and purity .
Q. Which spectroscopic techniques are most effective for characterizing the fluorinated sulfonamide moiety?
- 19F NMR : Provides precise identification of fluorine environments and confirms sulfonamide functionalization .
- FT-IR : Detects sulfonyl (SO₂) stretching vibrations (1350–1160 cm⁻¹) and acrylate C=O bonds (1720–1700 cm⁻¹) .
- X-ray photoelectron spectroscopy (XPS) : Validates the presence of sulfur (S 2p) and fluorine (F 1s) atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
